![molecular formula C24H20N2O3 B14258738 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione CAS No. 305369-31-7](/img/structure/B14258738.png)
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a compound primarily used as a photosensitizer. It can transfer energy, promote UV coating reactions quickly, and improve photosensitivity and photocuring efficiency . This compound is widely used in highly sensitive printing plate photosensitive coatings, negative photoresists, and other sensitive materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves the reaction of 4-(Diphenylamino)benzaldehyde with 3-ethyl-2,4-oxazolidinedione under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction . The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones and reduced derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is extensively used in scientific research due to its photosensitizing properties . Some of its applications include:
Chemistry: Used in the development of photoinitiators for polymerization reactions.
Biology: Employed in studies involving photoinduced biological processes.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of UV-curable coatings and inks.
Mécanisme D'action
The mechanism of action of 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves the absorption of UV light, leading to the excitation of the compound to a higher energy state . This excited state can then transfer energy to other molecules, initiating photochemical reactions . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) that can induce cellular damage or initiate polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[4-(Diphenylamino)phenyl]methylidene}-3-(2-phenylethyl)-2,4-oxazolidinedione
- 5-{[4-(N-phenylanilino)phenyl]methylidene}-3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione exhibits higher photosensitivity and efficiency in photocuring applications . Its unique structure allows for better energy transfer and faster reaction rates, making it a preferred choice in various industrial and research applications .
Propriétés
Numéro CAS |
305369-31-7 |
|---|---|
Formule moléculaire |
C24H20N2O3 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-ethyl-5-[[4-(N-phenylanilino)phenyl]methylidene]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C24H20N2O3/c1-2-25-23(27)22(29-24(25)28)17-18-13-15-21(16-14-18)26(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,2H2,1H3 |
Clé InChI |
JSCVOBODEGGJIW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


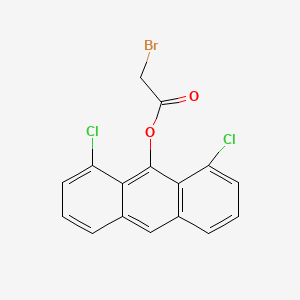
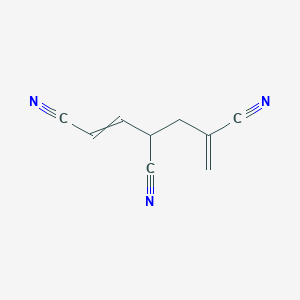
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
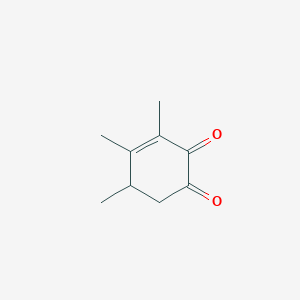
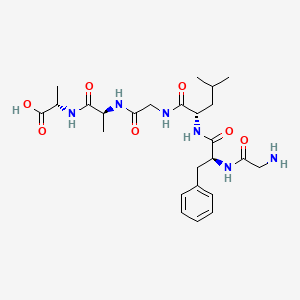
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
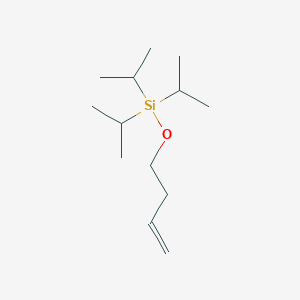
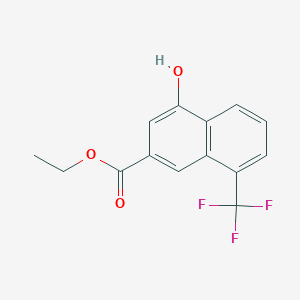
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
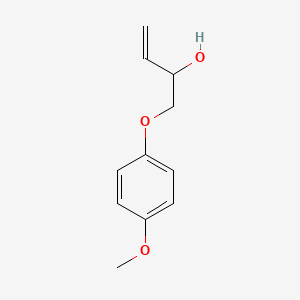
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)


![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
